cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide: is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol It is characterized by the presence of a hydroxyl group and a hydrazide group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide typically involves the reaction of cis-5-Hydroxy-cyclohex-3-enecarboxylic acid with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide product. The reaction can be represented as follows:
cis-5-Hydroxy-cyclohex-3-enecarboxylic acid+Hydrazine hydrate→cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydrazide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Various alkylating agents, acylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s hydrazide group is of particular interest in medicinal chemistry. Hydrazides are known to possess various pharmacological activities, and this compound may be explored for its potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide is not well-documented. it is likely to interact with specific molecular targets and pathways, similar to other hydrazide compounds. Hydrazides are known to inhibit certain enzymes or interfere with metabolic pathways, leading to their biological effects.
Comparison with Similar Compounds
Isoniazid: A well-known hydrazide used in the treatment of tuberculosis.
Hydrazine derivatives: Various hydrazine derivatives exhibit similar chemical properties and biological activities.
Uniqueness: cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide is unique due to its specific structure, which includes a hydroxyl group and a cyclohexene ring. This structural feature may impart distinct chemical and biological properties compared to other hydrazides.
Properties
IUPAC Name |
(1R,5R)-5-hydroxycyclohex-3-ene-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h1,3,5-6,10H,2,4,8H2,(H,9,11)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBTYOXGPYOKCQ-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1C(=O)NN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H](C[C@@H]1C(=O)NN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.